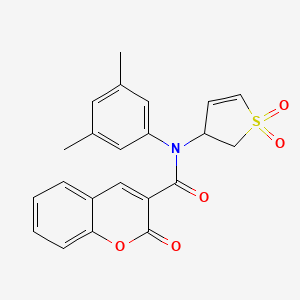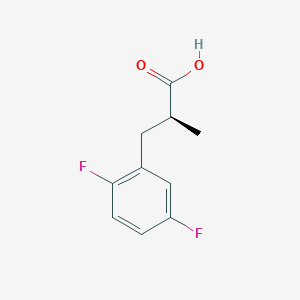
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-CPP, is a nitric oxide (NO) scavenging agent and a potent inhibitor of nitric oxide synthase (NOS). It is a yellow-brown crystalline compound with a melting point of 115-117°C and a molecular weight of 282.7 g/mol. 4-CPP has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of related pyrazolone derivatives involves multi-step chemical reactions that yield compounds with significant structural diversity. These compounds are often characterized using advanced techniques such as single-crystal X-ray diffraction, which provides detailed information about their molecular structure. For example, research on the synthesis and structural characterization of isostructural compounds with similar chemical frameworks has led to the development of materials that are analyzed for their crystallographic properties, showing the compounds' planarity and molecular conformations (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations are pivotal in understanding the interaction of pyrazolone derivatives with biological targets and their electronic properties. Studies employing density functional theory (DFT) and other computational methods reveal insights into the compounds' molecular structure, vibrational spectra, and potential energy distribution. These studies often aim to predict the biological activity of these compounds based on molecular docking results, providing a theoretical foundation for further experimental investigation (Viji, Balachandran, Babiyana, Narayana, Vinutha V. Saliyan, 2020).
Spectroscopic Analysis and Biological Activity
Spectroscopic techniques such as FT-IR and NMR are commonly used to analyze the structure of pyrazolone derivatives. These studies often extend to exploring the biological activities of the compounds, such as their antimicrobial and anticancer properties. The research demonstrates the compounds' potential as bioactive molecules, highlighting their significance in the development of new therapeutic agents (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, Van Alsenoy, 2019).
Electrochemical Studies
Electrochemical studies on pyrazolone derivatives, including their Cu(II) complexes, shed light on the compounds' electrochemical properties and potential applications in various fields. These studies often involve characterizing the complexes using various spectroscopic and analytical techniques to determine their structural and electronic properties (Nakum, Jadeja, 2018).
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-5-7-11(8-6-10)19-15(20)13(9-18-19)12-3-1-2-4-14(12)17/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXDMFPVCSZJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

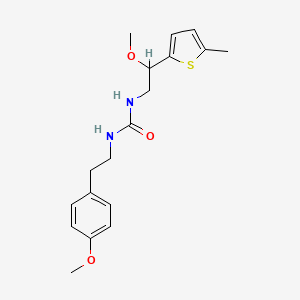
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
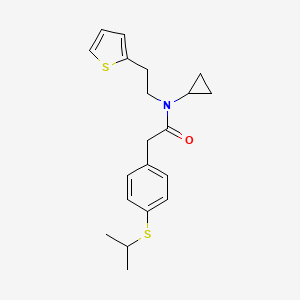
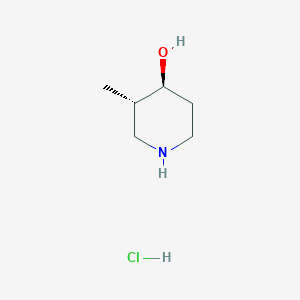

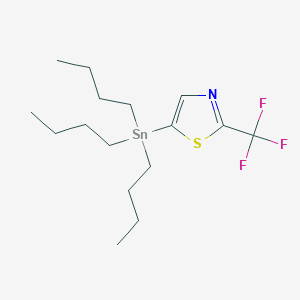
![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-[4-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2970805.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)
